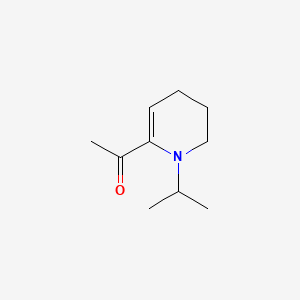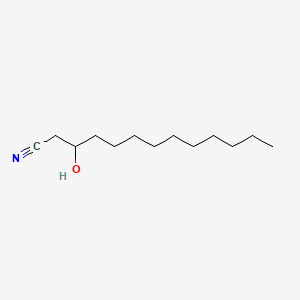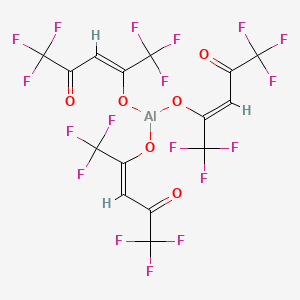
Aluminum hexafluoro-2,4-pentanedionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum hexafluoro-2,4-pentanedionate is an organometallic compound with the chemical formula C15H3AlF18O6 . It is a white to off-white crystalline substance that is sensitive to moisture and should be stored in a dry, well-ventilated area . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Aluminum hexafluoro-2,4-pentanedionate can be synthesized through the reaction of aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be conducted under anhydrous conditions to prevent moisture from affecting the purity and yield of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity levels .
Análisis De Reacciones Químicas
Aluminum hexafluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, although this is less common.
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Aluminum hexafluoro-2,4-pentanedionate is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of aluminum hexafluoro-2,4-pentanedionate involves its ability to form stable complexes with various substrates. The compound’s aluminum center can coordinate with different ligands, facilitating various chemical transformations . This coordination ability is crucial for its role as a catalyst and in the formation of thin films .
Comparación Con Compuestos Similares
Aluminum hexafluoro-2,4-pentanedionate is unique due to its high fluorine content and stability under anhydrous conditions. Similar compounds include:
Aluminum acetylacetonate: Lacks the fluorine atoms, making it less stable in certain reactions.
Yttrium hexafluoro-2,4-pentanedionate: Similar in structure but contains yttrium instead of aluminum, leading to different reactivity and applications.
Copper hexafluoro-2,4-pentanedionate: Contains copper, which imparts different catalytic properties compared to aluminum.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical processes.
Propiedades
Fórmula molecular |
C15H3AlF18O6 |
|---|---|
Peso molecular |
648.13 g/mol |
Nombre IUPAC |
(Z)-4-bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; |
Clave InChI |
GEVTXESHPUFYIB-JVUUZWNBSA-K |
SMILES isomérico |
C(=C(\O[Al](O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
SMILES canónico |
C(=C(C(F)(F)F)O[Al](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
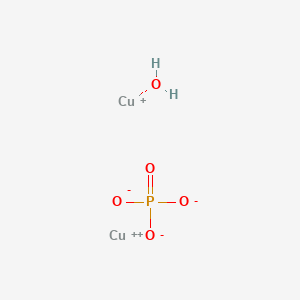
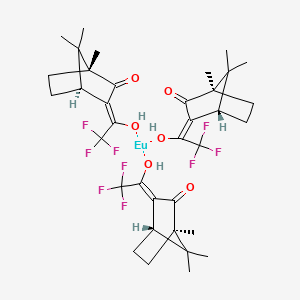
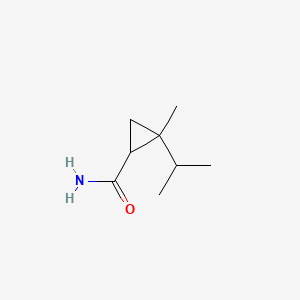
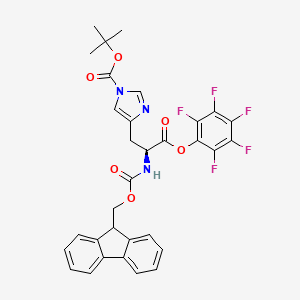
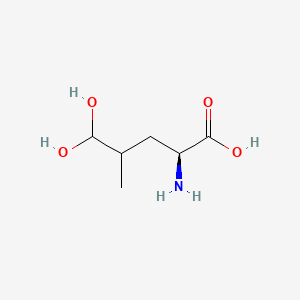
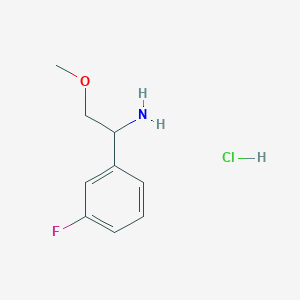

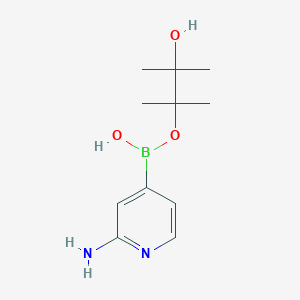
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
